molecular formula C10H15FN2 B6228494 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine CAS No. 1339866-31-7

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine

Cat. No. B6228494
CAS RN: 1339866-31-7
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-[(Dimethylamino)methyl]-4-fluorophenyl)methanamine, also known as DMF-P, is a fluorinated amine that has been widely studied due to its unique chemical properties and potential applications in scientific research. It is a heterocyclic compound, containing both an aromatic ring and a nitrogen-containing amine group, which gives it a wide range of possible uses. In recent years, DMF-P has been studied extensively for its potential use in a variety of scientific research applications, including drug synthesis, enzyme catalysis, and chemical sensing.

Scientific Research Applications

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine has been studied extensively for its potential use in a variety of scientific research applications. It has been used as a substrate in enzyme catalysis reactions, as a reagent in organic synthesis, and as a chemical sensor. 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine has also been studied as a potential drug synthesis agent, as it has been shown to be effective in the synthesis of a variety of drugs, including anti-cancer drugs. Additionally, 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine has been studied for its potential use as a surfactant, as it has been shown to reduce the surface tension of water and other solvents.

Mechanism of Action

The mechanism of action of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine is not fully understood. It is thought to act as a proton transfer agent, as it has been shown to be effective in the transfer of protons from one molecule to another. Additionally, 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine has been shown to act as an electron acceptor, as it has been shown to be effective in the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine are not fully understood. It has been shown to have an effect on the activity of certain enzymes, and it has been shown to have an effect on the activity of certain receptors. Additionally, 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine has been shown to have an effect on the activity of certain hormones, such as epinephrine and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine in laboratory experiments include its low cost, its high yield, and its wide range of potential applications. Additionally, 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine in laboratory experiments, including its potential toxicity and its limited shelf life.

Future Directions

The potential future directions for 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine research include further exploration of its potential applications in drug synthesis and enzyme catalysis, as well as its potential use as a surfactant and chemical sensor. Additionally, further research into the biochemical and physiological effects of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine could provide insight into its potential applications in medicine and pharmacology. Finally, further research into the synthesis of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine could provide new methods for its production, which could lead to a more cost-effective and efficient production process.

Synthesis Methods

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with dimethylamine, followed by a condensation reaction with methanol. This method has been widely used in the production of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine for research purposes. Other methods for the synthesis of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine include the reaction of 4-fluoroaniline with dimethylamine, followed by a condensation reaction with methanol. The reaction of 4-fluorobenzaldehyde with dimethylamine is the most commonly used method for the synthesis of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine due to its high yield and low cost.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine' involves the reaction of 4-fluorobenzaldehyde with N,N-dimethylformamide dimethyl acetal followed by reduction with sodium borohydride to obtain 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}ethanol. This intermediate is then converted to the final product by reaction with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": ["4-fluorobenzaldehyde", "N,N-dimethylformamide dimethyl acetal", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid"], "Reaction": ["Step 1: Reaction of 4-fluorobenzaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to obtain 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}ethanol intermediate.", "Step 2: Reduction of the intermediate with sodium borohydride in a suitable solvent to obtain the desired intermediate.", "Step 3: Reaction of the intermediate with formaldehyde and ammonium chloride in the presence of hydrochloric acid to obtain the final product, 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine."] }

CAS RN

1339866-31-7

Product Name

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine

Molecular Formula

C10H15FN2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.